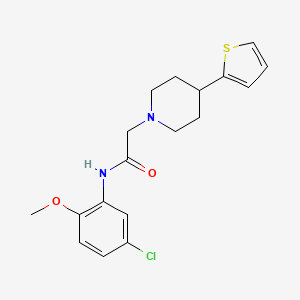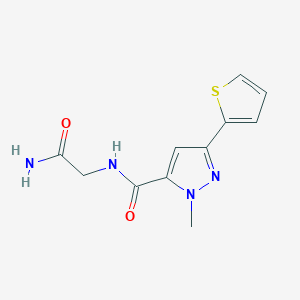
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, commonly known as AMPTP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), which is essential for the function of various enzymes, including nitric oxide synthase (NOS) and phenylalanine hydroxylase (PAH).
Scientific Research Applications
AMPTP has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, prostate, and lung cancer cells. Additionally, it has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. Furthermore, AMPTP has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Mechanism of Action
AMPTP inhibits the activity of GTP cyclohydrolase I (GCH1), the enzyme responsible for the biosynthesis of N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. This compound is a cofactor for NOS and PAH, which are involved in the production of nitric oxide and the metabolism of phenylalanine, respectively. Inhibition of GCH1 by AMPTP leads to a decrease in the production of this compound, which subsequently leads to a decrease in the activity of NOS and PAH. This results in a decrease in the production of nitric oxide and an accumulation of phenylalanine, which can be toxic to cells.
Biochemical and Physiological Effects:
The inhibition of GCH1 by AMPTP has several biochemical and physiological effects. It leads to a decrease in the production of nitric oxide, which is a signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Additionally, the accumulation of phenylalanine can lead to toxicity, particularly in individuals with phenylketonuria (PKU), a genetic disorder that impairs the metabolism of phenylalanine.
Advantages and Limitations for Lab Experiments
AMPTP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential as an anti-cancer agent, making it a useful tool for cancer research. However, there are also limitations to its use. The inhibition of GCH1 by AMPTP can lead to off-target effects, particularly in cells that are dependent on N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide for their function. Additionally, the accumulation of phenylalanine can lead to toxicity, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on AMPTP. One potential direction is to investigate its potential as an anti-metastatic agent. Additionally, further studies are needed to understand the off-target effects of AMPTP and to identify strategies to mitigate these effects. Furthermore, the development of more specific inhibitors of GCH1 could provide a more targeted approach to inhibiting N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide biosynthesis. Finally, the development of animal models that recapitulate the effects of AMPTP in humans could provide a useful tool for preclinical studies.
Synthesis Methods
The synthesis of AMPTP involves the condensation of 2-acetylthiophene and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reaction with 2-aminoacetaldehyde diethyl acetal and formic acid to yield AMPTP.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-8(11(17)13-6-10(12)16)5-7(14-15)9-3-2-4-18-9/h2-5H,6H2,1H3,(H2,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNYJASIDHQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2936093.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)
![1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2936096.png)
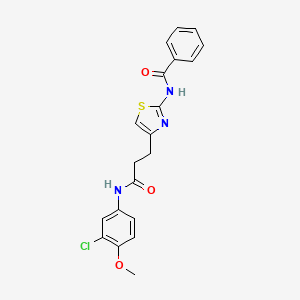
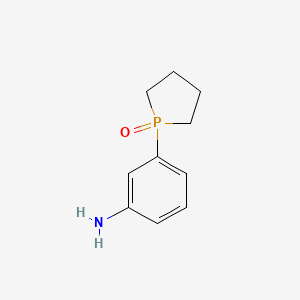
![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)

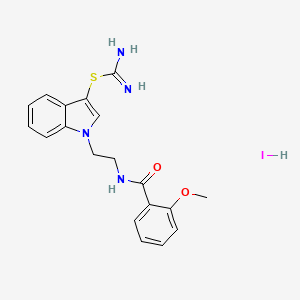
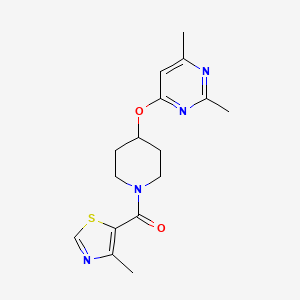
![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)

![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)
